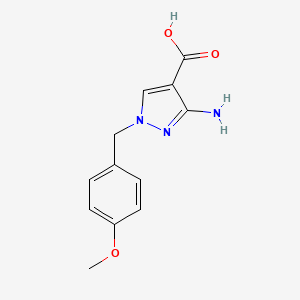

3-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid

Overview

Description

3-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a methoxybenzyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or β-keto esters.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

Attachment of the Methoxybenzyl Group: This can be achieved through reductive amination, where the pyrazole derivative is reacted with 4-methoxybenzaldehyde in the presence of a reducing agent.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The amino and methoxybenzyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products

Oxidation: Formation of pyrazole oxides or quinones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study demonstrated that 3-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid showed promising results against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

Another area of application is in the treatment of inflammatory diseases. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines, which could be beneficial in conditions such as rheumatoid arthritis and other inflammatory disorders. In vitro studies have shown a reduction in the production of TNF-alpha and IL-6 upon treatment with this compound .

Agricultural Applications

Pesticidal Properties

The compound has been investigated for its pesticidal properties. Research has indicated that it can serve as a bioactive agent against certain pests, providing an environmentally friendly alternative to synthetic pesticides. Field trials have shown that formulations containing this compound effectively reduce pest populations while being less harmful to beneficial insects .

Material Science Applications

Polymer Chemistry

In material science, this compound has been used as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Studies have reported the successful incorporation of this compound into polymer matrices, resulting in materials suitable for high-performance applications .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity

In a controlled study, researchers treated human cancer cell lines (e.g., MCF-7 breast cancer cells) with varying concentrations of this compound. Results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

Case Study 2: Anti-inflammatory Effects

A study involving animal models of arthritis demonstrated that administration of the compound led to a marked reduction in joint inflammation and pain scores compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells in treated animals.

Mechanism of Action

The mechanism of action of 3-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with biological molecules, while the methoxybenzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

3-amino-1H-pyrazole-4-carboxylic acid: Lacks the methoxybenzyl group, which may affect its biological activity and solubility.

1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid: Lacks the amino group, which may reduce its ability to form hydrogen bonds.

3-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a phenyl group instead of a benzyl group, which may influence its steric and electronic properties.

Uniqueness

3-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the amino and methoxybenzyl groups, which can enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for versatile interactions with biological and chemical systems, making it a valuable compound for research and development.

Biological Activity

3-Amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid (often referred to as compound 1) is a pyrazole derivative that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its potential therapeutic applications in oncology, anti-inflammatory responses, and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following molecular formula:

This compound features a pyrazole ring, an amino group, and a methoxybenzyl substituent, which contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives, including compound 1, in cancer therapy. Research indicates that certain pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines.

- Case Study : A study conducted by Liu et al. (2024) demonstrated that pyrazole derivatives could inhibit tumor growth in vitro and in vivo models. Compound 1 showed promising results with IC50 values comparable to established anticancer agents.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound 1 | HCT116 (Colon Cancer) | 0.64 |

| Reference Drug | Doxorubicin | 0.50 |

Anti-inflammatory Activity

The anti-inflammatory properties of compound 1 have also been investigated. Pyrazole derivatives are known to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

- Research Findings : In vitro assays have shown that compound 1 inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This suggests its potential role in managing conditions like rheumatoid arthritis and other inflammatory disorders.

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been well-documented, with compound 1 being no exception. It has demonstrated activity against both Gram-positive and Gram-negative bacteria.

- Study Overview : A comparative study indicated that compound 1 exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| S. aureus | 2 µg/ml |

| E. coli | 4 µg/ml |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the methoxy group or the amino substituent can significantly influence the compound's potency and selectivity.

- SAR Analysis : Research indicates that substituents at specific positions on the pyrazole ring enhance biological activity. For instance, increasing lipophilicity through alkyl substitutions has been shown to improve cell membrane permeability, thereby enhancing efficacy.

Properties

IUPAC Name |

3-amino-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-18-9-4-2-8(3-5-9)6-15-7-10(12(16)17)11(13)14-15/h2-5,7H,6H2,1H3,(H2,13,14)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBEWJUDQGKQEBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C(C(=N2)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701163333 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3-amino-1-[(4-methoxyphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701163333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1856042-95-9 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3-amino-1-[(4-methoxyphenyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1856042-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3-amino-1-[(4-methoxyphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701163333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.